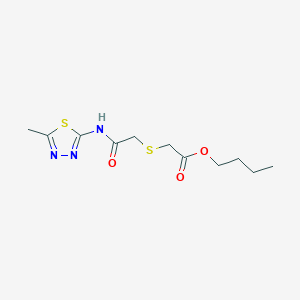

2-((2-((5-甲基-1,3,4-噻二唑-2-基)氨基)-2-氧代乙基)硫代)乙酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” is a chemical compound with the molecular formula C11H17N3O3S2 . It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. Literature surveys report the antimicrobial activity of substituted 2-amino-1,3,4-thiadiazoles, making 2-amino-1,3,4-thiadiazole a unique template with significant utility in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives are known for their wide range of chemical reactivities. They can undergo various reactions to form different types of compounds . For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

The average mass of “Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” is 303.401 Da, and its monoisotopic mass is 303.071136 Da .科学研究应用

合成和医药化学应用

抗菌和抗肿瘤活性: 一项关于新型 4-氧代-噻唑烷-5-亚甲基合成研究表明其具有抗肿瘤和抗氧化活性,揭示了噻二唑衍生物在开发治疗剂中的潜力 (Aly 等人,2010)。这项研究强调了噻二唑化合物在寻找具有双重功能的新药中的重要性。

乙酰胆碱酯酶和丁酰胆碱酯酶抑制: 1,3,4-恶二唑衍生物,包括噻二唑类似物,被研究其抑制乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的潜力,这些酶与神经退行性疾病有关。一些衍生物表现出中等抑制作用,表明了开发治疗阿尔茨海默病等疾病的新疗法的一条途径 (Pflégr 等人,2022)。

抗高血压 α 受体阻断剂: 对源自噻二唑化合物的硫代氨基脲、三唑和席夫碱的合成和反应的研究显示了在创建新的抗高血压 α 受体阻断剂方面具有潜力,表明这些分子在心血管药物开发中的作用 (Abdel-Wahab 等人,2008)。

Pechmann 缩合催化剂: 一项使用丁基-3-甲基咪唑鎓氯化铝离子液体作为 Pechmann 缩合催化剂的研究突出了合成香豆素衍生物的创新方法,展示了噻二唑及其衍生物在促进有机合成反应中的更广泛适用性 (Potdar 等人,2001)。

化学合成和反应性

头孢菌素类抗生素的合成: 合成噻二唑衍生物的 Z-异构体用作第四代头孢菌素类抗生素中的侧链,说明了这些化合物在新抗菌药物开发中的关键作用,展示了噻二唑衍生物的化学通用性和药物相关性 (Tatsuta 等人,1994)。

蚊幼杀灭和抗菌特性: 合成了新型噻二唑三嗪-4-酮,并显示出具有蚊幼杀灭和抗菌特性,突出了噻二唑衍生物在控制媒介传播疾病和细菌感染的公共卫生应用中的潜力 (Castelino 等人,2014)。

作用机制

Target of Action

Compounds containing a 1,3,4-thiadiazole ring, like “Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate”, are known to interact strongly with biological targets due to their mesoionic character . They have been found to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, antiparasitic, and anti-inflammatory activities .

Biochemical Pathways

Thiadiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature and good liposolubility, which is attributed to the presence of the sulfur atom .

Result of Action

Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

未来方向

Given the antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives , “Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” and similar compounds could be considered as lead compounds for drug development. Furthermore, considering the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

属性

IUPAC Name |

butyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S2/c1-3-4-5-17-10(16)7-18-6-9(15)12-11-14-13-8(2)19-11/h3-7H2,1-2H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQHDLKODPIMOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CSCC(=O)NC1=NN=C(S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)

![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)

![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)

![1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea](/img/structure/B2583906.png)

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)